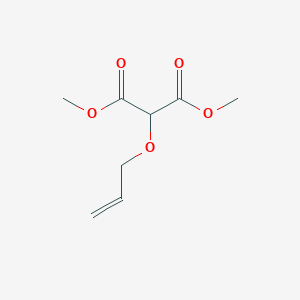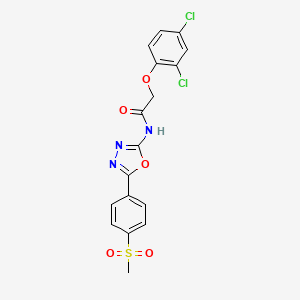![molecular formula C19H15N3O3 B2547565 2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034227-06-8](/img/structure/B2547565.png)
2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic compound that appears to be a derivative of benzisoxazole. Benzisoxazoles are known for their various pharmacological activities, and the presence of substituents can significantly alter their biological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzisoxazole derivatives typically involves conventional methods that are both facile and efficient. For instance, a series of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives were synthesized and their structures were confirmed using techniques such as elemental analysis, IR, ESI-MS, and NMR spectral data . Similarly, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was achieved through a simple method, suggesting that the synthesis of the compound might also be accessible through established synthetic routes .
Molecular Structure Analysis
The molecular structure of benzisoxazole derivatives is typically elucidated using a combination of spectroscopic techniques, including IR, ESI-MS, and NMR . These methods provide detailed information about the molecular framework and the nature of substituents attached to the core benzisoxazole ring.
Chemical Reactions Analysis
While the specific chemical reactions of 2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide are not detailed in the provided papers, related compounds have been used as precursors for the preparation of various substituted benzoxazoles . This suggests that the compound may also undergo reactions that could lead to a range of derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzisoxazole derivatives can be inferred from their structural features and substituents. The presence of functional groups such as chloromethyl and amino groups in related compounds indicates that they may exhibit certain reactivity patterns . Additionally, molecular docking and dynamics studies, as well as ADME parameter determination, are important for understanding the interaction of these compounds with biological targets and their pharmacokinetic profiles .
Applications De Recherche Scientifique
Corrosion Inhibitors
Compounds with similar structures to 2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide have been synthesized and evaluated for their corrosion inhibition properties. These compounds showed promising results as corrosion inhibitors in acidic and oil medium environments, demonstrating significant inhibition efficiencies at low concentrations. This suggests potential applications in protecting metals against corrosion in industrial settings A. Yıldırım, M. Cetin, 2008.
Antimicrobial Agents
Several benzothiazoline acetamide analogs, including structures related to the compound , have been synthesized and studied for their bioactive properties. These compounds were evaluated for their antimicrobial activity, showing effectiveness against a variety of microbial strains. Such findings highlight the potential for these compounds to serve as templates for developing new antimicrobial agents Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, I. Yildiz, 2020.
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share some structural motifs with the compound of interest, has shown significant antiprotozoal activity. These compounds have demonstrated effectiveness against various protozoal pathogens, offering a foundation for the development of new treatments for protozoal infections M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004.
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs have also explored their ligand-protein interactions, providing insights into potential therapeutic applications. Additionally, some compounds have been assessed for their photovoltaic efficiency, indicating possible use in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and favorable energetics for electron injection Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, I. Yildiz, 2020.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(9-17-15-3-1-2-4-18(15)25-22-17)21-11-13-5-6-16(20-10-13)14-7-8-24-12-14/h1-8,10,12H,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCJNAUWHNPKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2547485.png)
![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)


![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)
![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2547493.png)
![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2547496.png)
![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)

![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2547503.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)